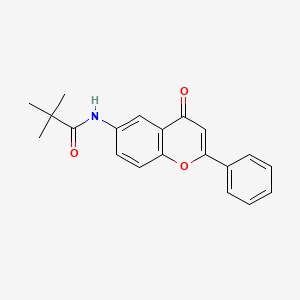

2,2-dimethyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)propanamide

Description

Properties

IUPAC Name |

2,2-dimethyl-N-(4-oxo-2-phenylchromen-6-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-20(2,3)19(23)21-14-9-10-17-15(11-14)16(22)12-18(24-17)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRBAOCSRQXOBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)propanamide typically involves the reaction of 4-oxo-2-phenylchromen-6-amine with 2,2-dimethylpropanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The chromenyl group can be oxidized to form quinone derivatives.

Reduction: The carbonyl group in the chromenyl moiety can be reduced to form alcohol derivatives.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities:

1. Anticancer Properties

Several studies have investigated the anticancer potential of compounds with similar structures. Preliminary findings suggest that 2,2-dimethyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)propanamide may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: A549 Cell Line

In one study focusing on the A549 lung cancer cell line, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment. The mechanism was primarily through apoptosis induction.

Case Study: MCF7 Cell Line

Another study involving MCF7 breast cancer cells reported an IC50 value of 12.5 µM, where the compound caused cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.

Case Study: HeLa Cell Line

Research on HeLa cells indicated an IC50 value of 10 µM, where the compound inhibited specific enzymes crucial for cancer cell survival and proliferation.

Table 1: Summary of Biological Activity Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction |

| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest |

| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound; however, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo. Understanding the metabolism and potential side effects is crucial for future clinical applications.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)propanamide is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: May inhibit specific enzymes involved in disease processes.

DNA Intercalation: Could intercalate into DNA, disrupting replication and transcription.

Signal Transduction: May affect cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural Analogues with Chromone Cores

The following compounds share the 4-oxo-4H-chromen scaffold but differ in substituents, leading to variations in physicochemical and biological properties:

2.2 Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Withdrawing Groups: The methoxy group in enhances solubility due to its polarity but may reduce metabolic stability.

- Steric Effects :

2.3 Hydrogen Bonding and Crystallinity

The propanamide group in the target compound can act as both a hydrogen bond donor (N–H) and acceptor (C=O), facilitating crystal packing. Similar interactions are observed in chromone derivatives, where the 4-oxo group participates in hydrogen bonding networks . Computational tools like SHELX and ORTEP-3 are critical for analyzing such structural features .

Biological Activity

2,2-dimethyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)propanamide, also known by its compound identifier F264-0017, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 321.38 g/mol. The compound features several notable chemical characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 321.38 g/mol |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 4 |

| LogP (Partition Coefficient) | 4.596 |

| Water Solubility (LogSw) | -4.53 |

| Acid Dissociation Constant (pKa) | 10.44 |

These properties indicate a moderate lipophilicity, which may influence its bioavailability and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been included in various screening libraries aimed at identifying novel anticancer agents. For instance, it is part of the Anti-Aging Library and STING Agonist Library , indicating its relevance in cancer and immune system research .

Case Study: Cytotoxicity Assays

In vitro assays have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, related chromone derivatives have demonstrated IC50 values in the low micromolar range against colon carcinoma cells . This suggests that modifications in the chromone structure can lead to enhanced anticancer activity.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Studies involving related chromone derivatives have shown inhibition of cyclooxygenase enzymes (COX) and lipoxygenases (LOX), which are key mediators in inflammatory processes . The dual inhibitory effect against these enzymes highlights its potential as an anti-inflammatory agent.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation and inflammation.

- Cell Signaling Modulation : It could modulate signaling pathways related to apoptosis and cell survival, contributing to its anticancer effects.

- Antioxidant Activity : Some studies suggest that chromone derivatives possess antioxidant properties, which could further enhance their therapeutic potential .

Summary of Key Studies

- Study on Anticancer Properties : A study reported that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating strong potential for further development .

- Inflammation Inhibition : Research highlighted the compound's ability to inhibit COX and LOX enzymes, suggesting a mechanism for its anti-inflammatory effects .

- Structural Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the phenyl ring and chromone structure can significantly affect biological activity, emphasizing the importance of structural optimization in drug development .

Q & A

Basic: What are the standard synthetic routes for preparing 2,2-dimethyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)propanamide?

Answer:

The synthesis typically involves multi-step organic reactions. A common approach includes:

Chromenone Core Preparation : Condensation of resorcinol derivatives with β-keto esters under acidic conditions to form the 4H-chromen-4-one scaffold .

Functionalization at Position 6 : Nitration followed by reduction to introduce an amine group, enabling subsequent amide coupling.

Amide Bond Formation : Reacting the amine intermediate with 2,2-dimethylpropanoyl chloride under Schotten-Baumann conditions (e.g., using NaOH as a base and THF/water as solvent) .

Key Considerations :

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.

- Reaction monitoring using TLC and LC-MS to confirm step completion.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

Essential techniques include:

- NMR Spectroscopy :

- Mass Spectrometry : HRMS (ESI or EI) to confirm molecular ion peaks (e.g., [M+H] at m/z 364.18) .

- IR Spectroscopy : Detect key functional groups (e.g., amide C=O stretch at ~1650 cm) .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) is pivotal for:

- Confirming Stereochemistry : Resolving substituent orientation on the chromenone core.

- Hydrogen Bonding Analysis : Identifying intermolecular interactions (e.g., N–H···O bonds between amide groups) that stabilize crystal packing .

Methodology : - Use SHELX programs (SHELXL for refinement) to solve the structure .

- Refinement parameters: R-factor < 0.05, data-to-parameter ratio > 15 .

Challenges : - Growing high-quality crystals via vapor diffusion (e.g., dichloromethane/hexane).

- Addressing disorder in flexible substituents (e.g., phenyl rings) during refinement.

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Answer:

SAR strategies include:

Substituent Variation :

- Modify the phenyl group at position 2 (e.g., electron-withdrawing groups to enhance electrophilicity).

- Replace the 2,2-dimethylpropanamide moiety with bulkier acyl groups to alter binding affinity .

Biological Assays :

- Enzyme inhibition assays (e.g., kinase or protease targets) to quantify IC values.

- Computational docking (AutoDock Vina) to predict binding modes .

Example SAR Table :

| Substituent (Position) | Bioactivity (IC, μM) | Notes |

|---|---|---|

| 2-Phenyl | 12.4 ± 1.2 | Baseline |

| 2-(4-Fluorophenyl) | 8.7 ± 0.9 | Improved potency |

| 2-(4-Nitrophenyl) | >50 | Reduced solubility |

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.

- Compound Purity : Impurities >5% (e.g., unreacted intermediates) skew results. Validate purity via HPLC (>98%) .

Mitigation Steps : - Replicate studies in standardized models (e.g., NIH/3T3 fibroblasts).

- Use orthogonal assays (e.g., fluorescence-based and radiometric enzyme assays) to cross-validate .

Basic: What in vitro models are suitable for initial biological evaluation?

Answer:

- Enzyme Inhibition : Use recombinant enzymes (e.g., COX-2 or PI3K) in kinetic assays (monitor NADH depletion at 340 nm) .

- Cell Viability : MTT assay in cancer cell lines (e.g., MCF-7 or A549) with EC determination .

Protocol :

Treat cells with 1–100 μM compound for 48 h.

Normalize data to untreated controls (DMSO vehicle).

Advanced: How to elucidate reaction mechanisms in synthetic pathways?

Answer:

- Kinetic Studies : Monitor reaction progress via H NMR to identify rate-determining steps (e.g., amide coupling vs. cyclization) .

- Isotopic Labeling : Use O-labeled reagents to track carbonyl oxygen sources in the chromenone core .

- DFT Calculations : Simulate transition states (Gaussian 09) to predict regioselectivity in electrophilic substitutions .

Advanced: How to address low yields in the final amidation step?

Answer:

Common issues and solutions:

- Poor Nucleophilicity of Amine : Activate the amine with Hünig’s base (DIPEA) or use coupling agents (HATU, EDCI) .

- Side Reactions : Competing ester hydrolysis—switch to anhydrous conditions (e.g., DMF, 0°C) .

Optimization Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| EDCI, DMF, RT | 45 | 90 |

| HATU, DCM, 0°C | 72 | 98 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.